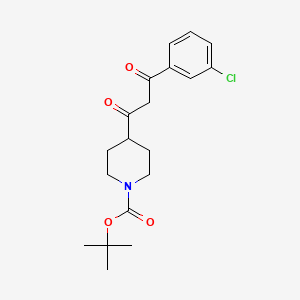
2,3,5,6-Tetrafluoro-4-(8-hydroxyoctyloxy)benzoic acid
Descripción general
Descripción
2,3,5,6-Tetrafluoro-4-(8-hydroxyoctyloxy)benzoic acid: is a fluorinated aromatic compound with a hydroxyoctyloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-4-(8-hydroxyoctyloxy)benzoic acid typically involves the following steps:
Hydroxyoctyloxy Substitution: The hydroxyoctyloxy group can be introduced via nucleophilic substitution reactions, where an appropriate octyloxy precursor reacts with a hydroxylated aromatic compound.
Benzoic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives such as carboxylic acids, ketones, and aldehydes.
Reduction Products: Reduced derivatives such as alcohols and aldehydes.
Substitution Products: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 2,3,5,6-Tetrafluoro-4-(8-hydroxyoctyloxy)benzoic acid is used as a building block in the synthesis of complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials with enhanced properties.
Biology: In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological molecules. Its hydroxyoctyloxy group allows for potential modifications to enhance its biological activity.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrafluoro-4-(8-hydroxyoctyloxy)benzoic acid involves its interaction with molecular targets through its fluorinated aromatic ring and hydroxyoctyloxy group. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the hydroxyoctyloxy group can enhance solubility and facilitate binding to specific targets. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid: This compound lacks the hydroxyoctyloxy group but shares the fluorinated aromatic structure.
2,3,4,5-Tetrafluorobenzoic acid: Another fluorinated benzoic acid derivative with a different substitution pattern.
4-(8-Hydroxyoctyloxy)benzoic acid: This compound lacks the fluorine atoms but contains the hydroxyoctyloxy group.
Uniqueness: 2,3,5,6-Tetrafluoro-4-(8-hydroxyoctyloxy)benzoic acid is unique due to the combination of its fluorinated aromatic ring and hydroxyoctyloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require both fluorination and hydroxylation.
Propiedades
IUPAC Name |
2,3,5,6-tetrafluoro-4-(8-hydroxyoctoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F4O4/c16-10-9(15(21)22)11(17)13(19)14(12(10)18)23-8-6-4-2-1-3-5-7-20/h20H,1-8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDCJZBGJBUULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCOC1=C(C(=C(C(=C1F)F)C(=O)O)F)F)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Phenylsulfonyl)methyl]piperidine hydrochloride](/img/structure/B3200373.png)












